molecular formula C36H35N5O7 B15137936 PROTAC BRD9 Degrader-7

PROTAC BRD9 Degrader-7

Cat. No.: B15137936
M. Wt: 649.7 g/mol
InChI Key: PFCHJOXUKMTDHP-UHFFFAOYSA-N
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Description

PROTAC BRD9 Degrader-7 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade the bromodomain-containing protein 9 (BRD9). This compound leverages the ubiquitin-proteasome system to target and degrade BRD9, a protein involved in chromatin remodeling and gene expression regulation. By inducing the degradation of BRD9, this compound holds potential for therapeutic applications, particularly in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC BRD9 Degrader-7 involves the conjugation of a ligand that binds to BRD9 with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound would involve scaling up the synthetic route, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include:

Chemical Reactions Analysis

Types of Reactions

PROTAC BRD9 Degrader-7 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include the final PROTAC compound, along with any by-products that may need to be removed during purification .

Scientific Research Applications

PROTAC BRD9 Degrader-7 has a wide range of scientific research applications, including:

Mechanism of Action

PROTAC BRD9 Degrader-7 exerts its effects by inducing the degradation of BRD9 through the ubiquitin-proteasome system. The compound binds to BRD9 and recruits an E3 ubiquitin ligase, which tags BRD9 with ubiquitin molecules. This ubiquitination signals the proteasome to degrade BRD9, leading to a reduction in BRD9 levels and subsequent modulation of gene expression and chromatin remodeling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its ability to induce the complete degradation of BRD9, rather than merely inhibiting its activity. This degradation leads to a more sustained and effective reduction in BRD9 levels, offering potential advantages in therapeutic applications .

Properties

Molecular Formula

C36H35N5O7

Molecular Weight

649.7 g/mol

IUPAC Name

5-[4-[[2,6-dimethoxy-4-(2-methyl-1-oxoisoquinolin-4-yl)phenyl]methyl]piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C36H35N5O7/c1-38-19-27(23-6-4-5-7-24(23)34(38)44)21-16-30(47-2)28(31(17-21)48-3)20-39-12-14-40(15-13-39)22-8-9-25-26(18-22)36(46)41(35(25)45)29-10-11-32(42)37-33(29)43/h4-9,16-19,29H,10-15,20H2,1-3H3,(H,37,42,43)

InChI Key

PFCHJOXUKMTDHP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)C3=CC(=C(C(=C3)OC)CN4CCN(CC4)C5=CC6=C(C=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O)OC

Origin of Product

United States

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